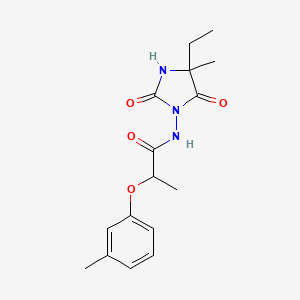![molecular formula C19H19NO4 B7638046 7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. Coumarins are naturally occurring lactones with a benzopyranone core structure, widely found in plants and microbial metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions typically involve heating the reactants under reflux with a suitable acid catalyst such as sulfuric acid or Lewis acids like aluminum chloride.
Another method involves the alkylation of 7-hydroxycoumarin derivatives with appropriate alkylating agents. For instance, 7-hydroxy-4-methylcoumarin can be alkylated with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs optimized versions of the above synthetic routes. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydrocoumarins.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as DNA gyrase, which is crucial for DNA replication and cell division.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one can be compared with other coumarin derivatives:
7-Hydroxy-4-methylcoumarin: Commonly used as a choleretic drug and has similar fluorescence properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural coumarin with antitumor, antibacterial, and antioxidant activities.
These compounds share the core coumarin structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
7-hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(11-13-3-6-16(23-2)7-4-13)12-14-9-19(22)24-18-10-15(21)5-8-17(14)18/h3-10,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRSQPPBHOMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
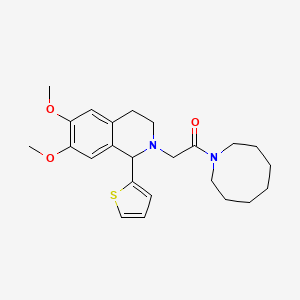
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)
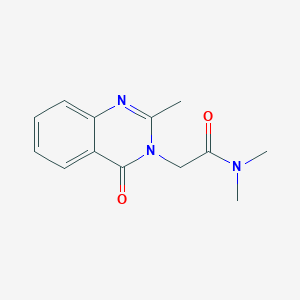
![2-(Azocan-1-ylmethyl)-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637997.png)
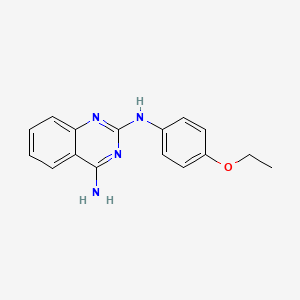

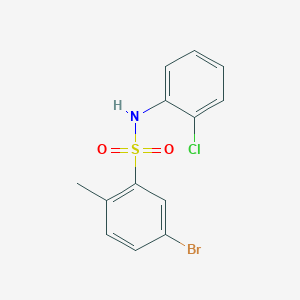
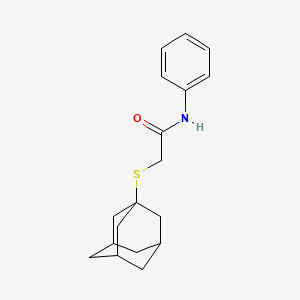
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)
![N-{[1,1'-biphenyl]-2-yl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B7638055.png)
![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
